molecular formula C21H32N2O3 B1327209 Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate CAS No. 898789-53-2

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate

Cat. No.: B1327209
CAS No.: 898789-53-2
M. Wt: 360.5 g/mol
InChI Key: JQSWOBHBMALUDJ-UHFFFAOYSA-N
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Description

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is a chemical compound with the molecular formula C21H32N2O3 It is known for its unique structure, which includes a piperazine ring, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate typically involves the reaction of 4-methylpiperazine with a suitable phenyl derivative, followed by esterification with ethyl heptanoate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The phenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

ethyl 7-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-3-26-21(25)11-6-4-5-10-20(24)19-9-7-8-18(16-19)17-23-14-12-22(2)13-15-23/h7-9,16H,3-6,10-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSWOBHBMALUDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643461
Record name Ethyl 7-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-53-2
Record name Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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